molecular formula C11H9ClO2 B1268613 Ethyl 3-(3-chlorophenyl)prop-2-ynoate CAS No. 58686-68-3

Ethyl 3-(3-chlorophenyl)prop-2-ynoate

Cat. No. B1268613
CAS RN: 58686-68-3
M. Wt: 208.64 g/mol
InChI Key: OYXZPRMCXGEXCK-UHFFFAOYSA-N
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Description

"Ethyl 3-(3-chlorophenyl)prop-2-ynoate" is a compound that likely participates in organic synthesis and material science research. It's part of a broader class of organic compounds known for their utility in creating polymers, pharmaceuticals, and advanced materials.

Synthesis Analysis

The synthesis of related chlorophenyl compounds typically involves condensation reactions, halogenation, and the use of catalysts for specificity and yield improvement. For example, ethyl esters and pyrazole derivatives are synthesized via Knoevenagel condensation, showcasing the importance of catalytic conditions and reaction optimization in the synthesis of complex organic molecules (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often characterized using X-ray crystallography, providing detailed insights into their crystalline forms and molecular geometry. Single-crystal X-ray diffraction techniques reveal the precise arrangement of atoms within the molecule, crucial for understanding its reactivity and properties (Hu et al., 2009).

Chemical Reactions and Properties

Chlorophenyl compounds participate in a variety of chemical reactions, including cycloaddition, halogenation, and nucleophilic substitution, which are pivotal in modifying their chemical structure for specific applications. Their reactivity is influenced by the chlorophenyl group, which can act as an electron-withdrawing group, affecting the compound's overall reactivity (Wang et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are determined by their molecular structure. For example, polymorphism in chlorophenyl compounds can significantly affect their physical characteristics, like solubility and stability, which are critical for pharmaceutical applications (Vogt et al., 2013).

Chemical Properties Analysis

Chlorophenyl compounds' chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key to their applications in synthesis and material science. These properties are often studied using spectroscopic methods like NMR and IR spectroscopy, providing insights into the electronic structure and chemical behavior of these molecules (Johnson et al., 2006).

Scientific Research Applications

  • Chemical Synthesis

    • Ethyl 3-(3-chlorophenyl)prop-2-ynoate is a chemical compound with the CAS Number: 58686-68-3 . It is used in chemical synthesis .
  • Pharmaceutical Research

    • Indole derivatives, which could potentially include Ethyl 3-(3-chlorophenyl)prop-2-ynoate, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
  • Biological Activities

    • Indole derivatives, which could potentially include Ethyl 3-(3-chlorophenyl)prop-2-ynoate, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Heterocyclic Chemistry

    • Reactions of ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-binucleophilic agents (hydrazine, phenylhydrazine, hydroxylamine) leads to the formation of some new pyrazole and isoxazole derivatives .
    • The reactions proceed under mild conditions (ethanol, room temperature) to form the title products with high yields (71–99%) .
  • Material Science

    • Ethyl 3-(3-chlorophenyl)prop-2-ynoate could potentially be used in the field of material science . The specific applications would depend on the properties of the compound, such as its reactivity, stability, and physical characteristics .
    • The methods of application or experimental procedures in material science often involve the synthesis and characterization of the compound, followed by testing under various conditions to determine its properties .
    • The results or outcomes obtained in material science research can vary widely, but often include data on the physical and chemical properties of the compound, as well as its performance under various conditions .
  • Antiviral Activity

    • Indole derivatives, which could potentially include Ethyl 3-(3-chlorophenyl)prop-2-ynoate, have been found to possess antiviral activity . For example, certain indole derivatives have shown inhibitory activity against influenza A .
    • The methods of application or experimental procedures in antiviral research often involve in vitro and in vivo testing, as well as clinical trials .
    • The results or outcomes obtained in antiviral research can vary widely, but often include data on the efficacy of the compound against various viruses .

Safety And Hazards

The safety information available indicates that Ethyl 3-(3-chlorophenyl)prop-2-ynoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-(3-chlorophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXZPRMCXGEXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348884
Record name ethyl 3-(3-chlorophenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-chlorophenyl)prop-2-ynoate

CAS RN

58686-68-3
Record name ethyl 3-(3-chlorophenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-(3-chlorophenyl)prop-2-ynoate
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